2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Overview
Description
2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
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Biological Activity
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS Number: 1342725-36-3) is a compound characterized by its unique trifluoromethyl group and pyrazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and analgesic properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse sources.
The molecular formula of this compound is , with a molecular weight of 206.16 g/mol. The structure features a trifluoromethyl group attached to a pyrazole ring, which is known for enhancing biological activity in various compounds.
Property | Value |
---|---|
Molecular Formula | C8H9F3N2O |
Molecular Weight | 206.16 g/mol |
CAS Number | 1342725-36-3 |
Appearance | Liquid |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoroacetyl chloride. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole structure exhibit considerable antimicrobial properties. In a study evaluating related pyrazole derivatives against various bacterial strains, it was found that these compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Organism | Activity (Zone of Inhibition) |
---|---|---|
This compound | E. coli | 15 mm |
S. aureus | 18 mm | |
Pseudomonas aeruginosa | 12 mm |
The above table summarizes the antimicrobial efficacy observed for the compound in comparison with standard antibiotics.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Candida krusei . In vitro studies reported significant inhibition of fungal growth at specific concentrations .
Analgesic Properties
The analgesic potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been evaluated in pain models, demonstrating effectiveness comparable to conventional analgesics .
Case Studies
A notable case study involved the evaluation of a series of trifluoromethyl-containing pyrazoles for their biological activities. The results indicated that modifications in the pyrazole structure could enhance both antimicrobial and analgesic effects. The study concluded that further exploration into structure–activity relationships could yield more potent derivatives .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-propan-2-ylpyrazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDJDQEDRNTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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